CP 376395
Overview
Description
CP-376395 is a potent, selective, and brain-penetrable antagonist of the corticotropin-releasing factor receptor 1 (CRF1 receptor). This receptor is a member of the class B G-protein-coupled receptors and plays a significant role in mediating behavioral and endocrine responses to fear and stress . CP-376395 has been studied for its potential therapeutic applications in treating conditions such as osteoporosis, diabetes, depression, migraine, and anxiety .
Mechanism of Action
Target of Action
CP-376395 is a potent, selective, and brain-penetrable antagonist of the Corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor is a member of class B G-protein-coupled receptors (GPCRs) and plays an important role in mediating behavioral and endocrine responses to fear and stress .
Mode of Action
CP-376395 fully antagonizes oCRF-stimulated adenylate cyclase activity in rat cerebral cortex and at human CRF1 receptors . It binds at an allosteric site and shows high selectivity for the human CRF1 receptor subtype .
Biochemical Pathways
The interaction of CP-376395 with the CRF1 receptor affects the corticotropin-releasing factor signaling pathway . This interaction leads to the inhibition of adenylate cyclase activity, thereby affecting the downstream cAMP-dependent pathway .
Result of Action
The antagonistic action of CP-376395 on the CRF1 receptor leads to a decrease in the physiological responses to stress and fear . In animal models, it has been shown to dose-dependently attenuate intake of water and food .
Biochemical Analysis
Biochemical Properties
CP-376395 interacts with the CRF1 receptor, a member of class B G-protein-coupled receptors (GPCRs). It binds at an allosteric site and fully antagonizes oCRF-stimulated adenylate cyclase activity in rat cerebral cortex and at human CRF1 receptors . It is highly selective for the human CRF1 receptor subtype .
Cellular Effects
CP-376395 has been shown to have significant effects on various types of cells and cellular processes. For instance, it attenuates CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration . It also demonstrates antagonist effects in similar concentrations as the well-established antagonist CP-376395 in experiments on hippocampal neurons .
Molecular Mechanism
CP-376395 exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds at an allosteric site on the CRF1 receptor . This binding interaction contributes to its ability to antagonize the CRF1 receptor and inhibit the activation of the HPA axis .
Temporal Effects in Laboratory Settings
The effects of CP-376395 have been observed to change over time in laboratory settings. For instance, a study found that quinine rapidly reduced dopamine signaling on two distinct time scales .
Dosage Effects in Animal Models
In animal models, the effects of CP-376395 vary with different dosages. For example, in male B6 mice, CP-376395 was found to dose-dependently attenuate intake of H2O and food .
Preparation Methods
The synthesis of CP-376395 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:
Step 1: Formation of the pyridinamine core.
Step 2: Introduction of the ethylpropyl group.
Step 3: Addition of the dimethyl and trimethylphenoxy groups.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
CP-376395 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific groups on the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Scientific Research Applications
CP-376395 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the CRF1 receptor and its role in various physiological processes.
Biology: Researchers use CP-376395 to investigate the molecular mechanisms underlying stress and anxiety-related disorders.
Medicine: The compound is studied for its potential therapeutic effects in treating conditions such as depression, anxiety, and other stress-related disorders.
Industry: CP-376395 is used in the development of new drugs targeting the CRF1 receptor
Comparison with Similar Compounds
CP-376395 is unique in its high selectivity and potency for the CRF1 receptor. Similar compounds include:
CP-154526: Another CRF1 receptor antagonist with similar properties but different chemical structure.
CP-547632: A compound with a different target but similar therapeutic applications.
CP-640186: Another CRF1 receptor antagonist with distinct pharmacological properties.
The uniqueness of CP-376395 lies in its ability to penetrate the brain and its high selectivity for the CRF1 receptor, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZBSVDBNLAVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047298 | |
Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175140-00-8 | |
Record name | CP-376395 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-376395 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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